molecular formula C7H11BrN2O4 B040321 (RS)-AMPA hydrobromide CAS No. 118896-96-1

(RS)-AMPA hydrobromide

Cat. No.: B040321
CAS No.: 118896-96-1
M. Wt: 267.08 g/mol
InChI Key: UGLPZMRSMMSAJK-UHFFFAOYSA-N
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Description

(RS)-AMPA hydrobromide is a potent and selective agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of ionotropic glutamate receptors, which mediate the vast majority of fast excitatory synaptic transmission in the central nervous system. This racemic compound is a crucial pharmacological tool in neuroscience research for selectively activating AMPA receptors, leading to neuronal depolarization and the influx of cations, primarily Na+ and Ca2+. Its primary research applications include the study of excitatory synaptic transmission, synaptic plasticity phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD), and the mechanisms underlying learning and memory. Furthermore, this compound is extensively used in investigations of excitotoxicity, the pathological process by which neuronal overactivation leads to cell death, which is implicated in a range of neurological disorders including stroke, epilepsy, and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). The racemic nature of this product allows researchers to study the combined effects of both stereoisomers, providing a comprehensive tool for probing AMPA receptor function and its modulation in various experimental models, from cultured neurons to in vivo systems.

Properties

CAS No.

118896-96-1

Molecular Formula

C7H11BrN2O4

Molecular Weight

267.08 g/mol

IUPAC Name

3-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide

InChI

InChI=1S/C7H10N2O4.BrH/c1-3-6(7(12)9-13-3)4(8)2-5(10)11;/h4H,2,8H2,1H3,(H,9,12)(H,10,11);1H

InChI Key

UGLPZMRSMMSAJK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br

Canonical SMILES

CC1=C(C(=O)NO1)C(CC(=O)O)N.Br

Origin of Product

United States

Scientific Research Applications

Neuroscience Research

(RS)-AMPA hydrobromide is extensively used to study AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system (CNS). Its applications include:

  • Synaptic Plasticity Studies: The compound has been shown to induce long-term potentiation (LTP) and long-term depression (LTD) in various neuronal models. For instance, it has been used to investigate the mechanisms underlying synaptic depression by applying it to hippocampal slices, demonstrating its role in modulating synaptic strength .
  • Behavioral Studies: Research indicates that (RS)-AMPA can influence feeding behavior in animal models. Studies have shown that its administration leads to increased feeding responses, highlighting its potential role in appetite regulation .

Pharmacological Investigations

This compound serves as a valuable tool for pharmacological studies aimed at exploring the effects of AMPA receptor activation:

  • Drug Development: It is utilized in screening for new compounds that may modulate AMPA receptor activity, aiding the development of therapeutics for conditions such as epilepsy and neurodegenerative diseases .
  • Mechanistic Studies: The compound allows researchers to dissect the signaling pathways activated by AMPA receptors, contributing to the understanding of excitotoxicity and its implications in neurodegenerative disorders .

Table 1: Summary of Key Case Studies Involving this compound

Study ReferenceObjectiveFindings
PubMed Central (2012) Investigate stimulus-induced depressionApplication of (RS)-AMPA caused a transient inward current followed by significant depression of synaptic responses.
Nature (2024) Explore CP-AMPA receptor rolesDemonstrated that CP-AMPARs influence visual feature selectivity in interneurons, with implications for sensory processing.
Tocris Bioscience (2024) Assess synaptic plasticity modulationHighlighted the role of (RS)-AMPA in enhancing synaptic transmission and potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Key AMPA Receptor Agonists

Compound Structure Modification CAS Number Selectivity/Potency Key Findings
(RS)-AMPA hydrobromide Hydrobromide salt of racemic AMPA 171259-81-7 Selective AMPAR agonist (EC₅₀ ≈ 5–10 µM) Induces AMPAR-mediated synaptic silencing in immature hippocampal neurons .
Compound 6 (Cyclopropyl analog) 5-Cyclopropyl substitution on isoxazole Not specified Equipotent to AMPA in binding assays Synthesized via cyclopropane ring-opening; retains full agonist efficacy .
(RS)-AMPA hydrochloride Hydrochloride salt of racemic AMPA 2922283-04-1 Similar potency to hydrobromide salt Used interchangeably with hydrobromide in solubility-dependent applications .
  • Structural Insights :
    • Compound 6 () replaces the 5-methyl group of AMPA with a cyclopropyl moiety. Despite this modification, it maintains equivalent agonist activity, suggesting the 5-position tolerates steric bulk without compromising receptor binding .
    • Salt Forms : The hydrobromide and hydrochloride salts of (RS)-AMPA exhibit comparable pharmacological profiles but differ in solubility. Hydrobromide salts are preferred in high-ionic-strength buffers .

Antagonists of AMPA Receptors

Table 2: AMPA Receptor Antagonists

Compound Structure Modification CAS Number Selectivity/Potency Key Findings
AMOA Carboxymethoxy substitution at 3-position 8648608 (PMID) Competitive antagonist (IC₅₀ ≈ 1–5 µM) Binds to the glutamate recognition site, blocking agonist activation .
NBQX Quinoxalinedione core 118876-58-7 Non-competitive antagonist (IC₅₀ ≈ 0.1 µM) Blocks AMPAR by binding to the ion channel pore; used to isolate NMDAR currents .
  • Mechanistic Differences: AMOA () is a competitive antagonist derived from AMPA by adding a carboxymethoxy group at the 3-hydroxy position. This modification converts agonist activity into antagonism by sterically hindering receptor activation . NBQX () acts non-competitively, making it useful for isolating NMDA receptor (NMDAR) currents in electrophysiology .

Comparison with Other Ionotropic Glutamate Receptor Ligands

While this compound specifically targets AMPARs, other glutamate receptor subtypes have distinct ligands:

  • NMDA Receptors : Ligands like D-AP5 (CAS: 76326-31-3) block NMDARs and are often co-applied with AMPAR agonists to study synaptic plasticity .
  • Kainate Receptors : Kainic acid (CAS: 487-79-6) activates kainate receptors but shows negligible cross-reactivity with AMPARs at low concentrations .

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of this compound begins with the racemic precursor (RS)-AMPA, a compound characterized by a chiral center at the α-carbon of the propionic acid moiety. The hydrobromide salt is formed via acid-base neutralization, where the free carboxylic acid group of (RS)-AMPA reacts with hydrobromic acid (HBr). The reaction proceeds as follows:

(RS)-AMPA+HBr(RS)-AMPA hydrobromide+H2O\text{(RS)-AMPA} + \text{HBr} \rightarrow \text{this compound} + \text{H}_2\text{O}

The product is a white crystalline solid with a molecular weight of 267.08 g/mol and the chemical formula C7H10N2O4HBr\text{C}_7\text{H}_{10}\text{N}_2\text{O}_4 \cdot \text{HBr}. Key intermediates and reagents include:

  • Racemic AMPA : Synthesized via cyclization of 5-methyl-3-oxo-2,3-dihydroisoxazole-4-carboxylic acid derivatives.

  • Hydrobromic acid (47% aqueous solution) : Used in stoichiometric excess to ensure complete salt formation.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

  • Temperature : Reactions are typically conducted at 0–5°C to minimize decomposition of the isoxazole ring.

  • Solvent system : Ethanol-water mixtures (3:1 v/v) are preferred due to the moderate solubility of (RS)-AMPA in polar solvents.

  • Reaction time : 12–24 hours under continuous stirring to ensure complete protonation of the amino group.

Post-reaction, the crude product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted HBr.

Purification and Crystallization

Recrystallization Protocols

The hydrobromide salt is purified through recrystallization using a mixed solvent system. A representative protocol involves:

  • Dissolving the crude product in hot deionized water (70°C) at a concentration of 50 mg/mL.

  • Gradually adding ethanol until the solution becomes turbid (≈1:2 water:ethanol ratio).

  • Cooling to 4°C overnight to precipitate crystalline this compound.

The crystals are collected via filtration, washed with ice-cold ethanol, and dried under reduced pressure (40°C, 24 hours).

Solubility and Stability Considerations

This compound exhibits limited aqueous solubility (<2.67 mg/mL at 25°C), necessitating the use of co-solvents like dimethyl sulfoxide (DMSO) for stock solutions. Stability studies indicate that the compound degrades rapidly at room temperature, requiring storage at -20°C in desiccated conditions.

Formulation for Experimental Use

Preparation of Stock Solutions

Stock solutions are typically prepared at 10 mM concentration using ultrapure water or phosphate-buffered saline (PBS). The following table outlines volumetric calculations for common preparation scales:

Mass (mg)Volume for 10 mM (mL)Molarity (mM)
10.37410
51.87210
103.74410

Data sourced from GlpBio and R&D Systems.

For in vivo applications, a master solution is prepared by dissolving the compound in DMSO (≤5% final concentration) and diluting with PBS or artificial cerebrospinal fluid (aCSF).

In Vivo Formulation Strategies

A validated protocol for intrahippocampal administration involves:

  • Dissolving 5 mg this compound in 1 mL DMSO.

  • Mixing with PEG300 (2 mL) and Tween 80 (0.1 mL).

  • Diluting to 10 mL with ddH2_2O and sterile filtering (0.22 µm).

This formulation ensures stability for up to 1 month at -20°C, with no detectable loss of potency via HPLC analysis.

Quality Control and Analytical Characterization

Purity Assessment

Batch purity (≥99%) is verified using reversed-phase HPLC with UV detection (λ = 210 nm). A C18 column (4.6 x 150 mm, 5 µm) and isocratic elution with 20 mM ammonium acetate:acetonitrile (95:5) are employed, yielding a retention time of 6.8 minutes.

Structural Confirmation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used for structural validation:

  • 1^1H NMR (D2_2O, 400 MHz): δ 4.21 (q, J = 6.8 Hz, 1H, CH), 3.02 (s, 3H, CH3_3), 2.95–2.87 (m, 2H, CH2_2).

  • HRMS : m/z calculated for [C7_7H10_{10}N2_2O4_4]+^+: 187.0718; found: 187.0715.

Applications in Neuropharmacological Research

Electrophysiological Studies

This compound is utilized at 10–100 µM concentrations to induce AMPA receptor-mediated currents in hippocampal slices. Co-application with cyclothiazide (100 µM) prevents receptor desensitization, enabling prolonged activation.

Protein Synthesis Modulation

Recent studies demonstrate that 30 µM this compound enhances hippocampal protein synthesis by 120% within 1 hour, a effect blocked by PKA inhibitors like Rp-cAMPS .

Q & A

Q. What are best practices for combining this compound with other neuromodulators in complex experimental designs?

  • Sequentially apply drugs to avoid chemical interactions. For example, in studies of metaplasticity, first induce synaptic potentiation via theta-burst stimulation, then apply this compound to assess homeostatic scaling. Use separate perfusion lines to prevent precipitation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(RS)-AMPA hydrobromide
Reactant of Route 2
(RS)-AMPA hydrobromide

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